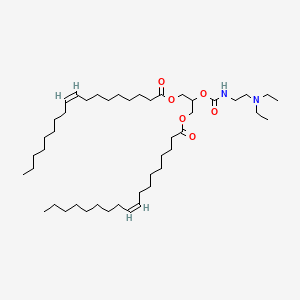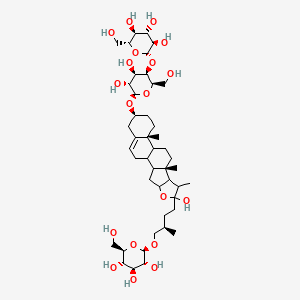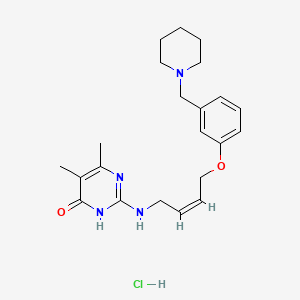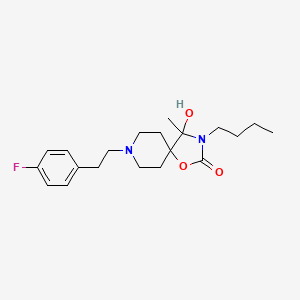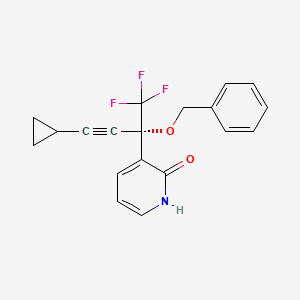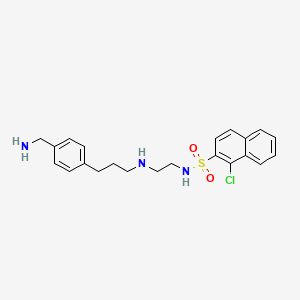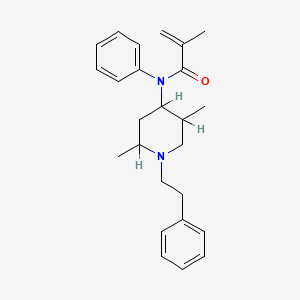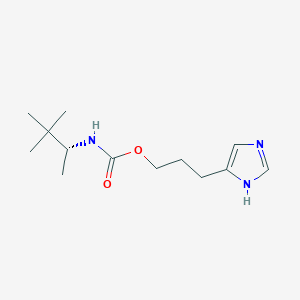
A2RZ9Upc7D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FUB-594 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of FUB-594 is synthesized using a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modification: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of FUB-594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
FUB-594 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products.
科学的研究の応用
FUB-594 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: It is used in biological research to investigate the effects of synthetic cannabinoids on cellular processes and receptor interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
FUB-594 exerts its effects by binding to cannabinoid receptors in the body, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, FUB-594 activates signaling pathways that lead to its effects on the body.
類似化合物との比較
Similar Compounds
ADB-FUBINACA: Another synthetic cannabinoid receptor agonist with similar properties.
AMB-FUBINACA: A synthetic cannabinoid receptor agonist known for its high potency.
Uniqueness
FUB-594 is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
457074-02-1 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)propyl N-[(2R)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChIキー |
RVNLVECYTMCMTN-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
正規SMILES |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




